Ramelteon impurity 1 hydrochloride

Analytical Reference Standards Salt Form Selection Solubility Optimization

Ensuring HPLC method specificity for ramelteon ANDA submissions requires a structurally authenticated impurity marker, not an unqualified analog. Using an incorrect impurity standard risks inaccurate retention time assignments, method failure, and regulatory citation under ICH Q3A/Q3B. ● Validated UPLC marker: Achieves baseline resolution of ramelteon and 4 impurities within 10 min (Reddy et al., 2012). ● Regulatory-ready: Supplied with full characterization data compliant with ICH guidelines for ANDA/QC release testing. ● Supply reliability: Demonstrated <0.5% degradation over 24 months at 2-8 °C, supporting long-term, single-lot procurement.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 1252018-54-4
Cat. No. B13442985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamelteon impurity 1 hydrochloride
CAS1252018-54-4
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CCN)C3=C(C=C2)OC=C3.Cl
InChIInChI=1S/C13H15NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,6,8,10H,1-2,5,7,14H2;1H
InChIKeyGYSZCVAGFSZWRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramelteon Impurity 1 HCl Overview


Ramelteon impurity 1 hydrochloride (CAS 1252018-54-4) is a process-related impurity standard derived from the synthesis of ramelteon, a selective melatonin MT1/MT2 receptor agonist used for treating insomnia [1]. Chemically designated as 2-(7,8-dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride (1:1) with molecular formula C₁₃H₁₆ClNO and molecular weight 237.72 g/mol, this compound is structurally related to the core indeno-furan scaffold of the parent drug [2]. It is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of ramelteon [3].

Ramelteon Impurity 1 HCl: Substitution Risks


In pharmaceutical quality control, impurities are not interchangeable. Ramelteon impurity 1 hydrochloride (CAS 1252018-54-4) is the hydrochloride salt form of the free base impurity 2-(7,8-dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine (CAS 1092484-10-0) [1]. The hydrochloride salt form provides improved aqueous solubility and distinct handling characteristics essential for preparation of standard solutions used in HPLC method validation and system suitability testing [1]. Substituting this compound with an unqualified in-class analog (e.g., Ramelteon Impurity 5, CAS 196597-78-1, or Ramelteon Impurity 10, CAS 196597-17-8) introduces risks of inaccurate retention time assignments, compromised method specificity, and potential regulatory citation during ANDA review . ICH Q3A and Q3B guidelines mandate that each identified impurity above the qualification threshold must be individually monitored and controlled with a structurally authenticated reference standard .

Ramelteon Impurity 1 HCl: Quantitative Comparison


Hydrochloride Salt vs. Free Base Identity

Ramelteon impurity 1 hydrochloride (CAS 1252018-54-4) differs from the corresponding free base form (CAS 1092484-10-0) in molecular formula and weight, which directly impacts solubility and handling characteristics required for analytical reference standard preparation . The hydrochloride salt form is protonated at the amine group, conferring enhanced aqueous solubility relative to the neutral free base, a property essential for preparing homogeneous standard solutions for HPLC calibration [1].

Analytical Reference Standards Salt Form Selection Solubility Optimization

Long-Term Storage Stability

Ramelteon impurity 1 hydrochloride exhibits quantifiably low degradation under standard refrigerated storage conditions, a critical parameter for maintaining reference standard integrity over extended periods . Accelerated stability testing provides predictive data supporting long-term storage viability, enabling reliable multi-year use in QC laboratories without requiring frequent replacement procurement .

Stability Testing Reference Standard Storage Shelf-Life Determination

HPLC Detection Sensitivity

A validated HPLC method for ramelteon impurity 1 hydrochloride demonstrates a limit of detection (LOD) of 0.01 µg/mL with linearity exceeding R² > 0.999 across 0.1–2.0 µg/mL . This detection sensitivity is aligned with ICH Q2(R1) validation requirements and supports reliable quantification at levels relevant to ICH Q3A reporting thresholds (0.05%) and identification thresholds (0.10%) for drug substances with maximum daily dose ≤2 g [1].

HPLC Method Validation Limit of Detection Trace Impurity Quantification

UPLC Method Separation Performance

A validated stability-indicating UPLC method demonstrated that ramelteon impurity 1 hydrochloride can be chromatographically resolved from the parent drug and other process impurities within a 10-minute run time under gradient reverse-phase conditions [1]. The method achieves baseline separation of ramelteon and four impurities, with degradation products generated under oxidative, acidic, basic, hydrolytic, thermal, and photolytic stress conditions also well resolved from the main peak and impurity peaks [1]. Ramelteon was found to degrade significantly under acidic conditions and slightly under oxidative stress, while remaining stable under basic, hydrolytic, and photolytic conditions [1].

Stability-Indicating Methods UPLC Separation Forced Degradation Studies

ICH Q3A Regulatory Thresholds

Ramelteon impurity 1 hydrochloride is subject to impurity control limits established under ICH Q3A(R2) guidelines for new drug substances [1]. The reporting threshold for unspecified impurities is 0.05%, the identification threshold is 0.10% (or daily intake ≤1.0 mg, whichever is lower), and the qualification threshold is 0.15% (or daily intake ≤1.0 mg, whichever is lower) for a drug substance with maximum daily dose ≤2 g [1]. Manufacturers of ramelteon drug substance commonly establish individual unspecified impurity limits in the range of 0.05 to 0.20% w/w and total impurities limits up to 0.5 to 1.0% w/w .

ICH Q3A Compliance Impurity Qualification ANDA Regulatory Submissions

Ramelteon Impurity 1 HCl: Applications


ANDA Method Development and Validation

Procure ramelteon impurity 1 hydrochloride (CAS 1252018-54-4) as a qualified reference standard for HPLC and UPLC method development supporting Abbreviated New Drug Application (ANDA) submissions for generic ramelteon products [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for method validation, system suitability testing, and establishment of relative retention time markers [1]. The 10-minute UPLC separation capability validated by Reddy et al. (2012) enables high-throughput impurity profiling suitable for QC release testing [2].

Stability-Indicating Method Implementation

Utilize ramelteon impurity 1 hydrochloride as a key impurity marker in stability-indicating UPLC methods for ramelteon drug substance and drug product [1]. The validated method achieves baseline resolution of ramelteon and its four impurities, including impurity 1, within a 10-minute run time [1]. The method is stability-indicating across oxidative, acidic, basic, hydrolytic, thermal, and photolytic stress conditions, with ramelteon showing significant degradation under acidic and oxidative stress [1]. The low LOD of 0.01 µg/mL enables sensitive detection of impurity 1 during long-term and accelerated stability studies [2].

Manufacturing QC Release Testing

Integrate ramelteon impurity 1 hydrochloride reference standard into routine QC release testing protocols for ramelteon API and finished dosage forms [1]. The compound serves as a critical reference for monitoring process-related impurities against ICH Q3A(R2) thresholds: reporting (0.05%), identification (0.10%), and qualification (0.15%) for ramelteon with an 8 mg/day dose [2]. Industry specifications for ramelteon drug substance typically control individual unspecified impurities at 0.05–0.20% w/w and total impurities at ≤0.5–1.0% w/w, making accurate quantification of impurity 1 essential for batch release .

Reference Standard Inventory & Stability

Procure ramelteon impurity 1 hydrochloride for long-term reference standard inventory based on its demonstrated stability profile [1]. The compound exhibits <0.5% degradation over 24 months when stored at 2–8°C, as confirmed by accelerated stability testing at 40°C/75% RH for 6 months [1]. This stability performance supports extended single-lot use, reducing procurement frequency and minimizing lot-to-lot variability in analytical measurements across multi-year QC programs and stability study protocols.

Technical Documentation Hub

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